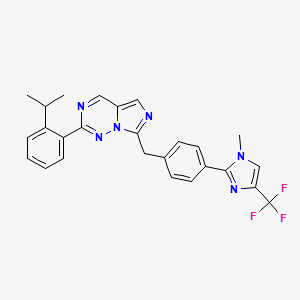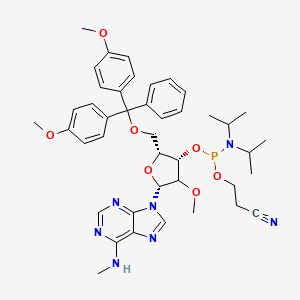
Salvianan A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Salvianan A can be synthesized through a reaction involving salicylic acid and benzaldehyde . The typical synthetic route involves mixing these two compounds in a specific molar ratio under alkaline conditions and heating the mixture. The reaction yields this compound as a white to light yellow crystalline solid, which can be purified through crystallization or other purification methods .
化学反应分析
Salvianan A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Salvianan A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic and mechanistic studies.
作用机制
The mechanism of action of Salvianan A involves its interaction with molecular targets and pathways associated with HIV-1. This compound acts as a potent inhibitor of the HIV-1 virus by interfering with the viral replication process. It targets specific enzymes and proteins essential for the virus’s life cycle, thereby preventing its proliferation .
相似化合物的比较
Salvianan A can be compared with other similar compounds such as:
Salvinorin A: Another compound derived from the Salvia species, known for its psychoactive properties and interaction with kappa opioid receptors.
Tanshinone IIA: A diterpenoid from Salvia miltiorrhiza, known for its cardiovascular benefits and anti-inflammatory properties.
Salvianolic Acid A: A polyphenolic compound from Salvia miltiorrhiza, recognized for its antioxidant and anti-inflammatory effects.
This compound is unique due to its specific anti-HIV-1 activity, which sets it apart from other compounds in the Salvia genus .
属性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(5R)-5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13,15,17,19-octaene |
InChI |
InChI=1S/C20H17NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI 键 |
AIRHUANQVRWHJI-NSHDSACASA-N |
手性 SMILES |
C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
规范 SMILES |
CC1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
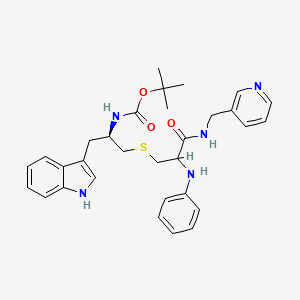
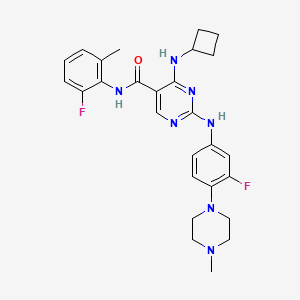
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

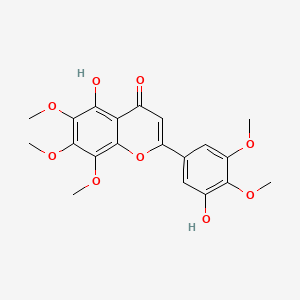
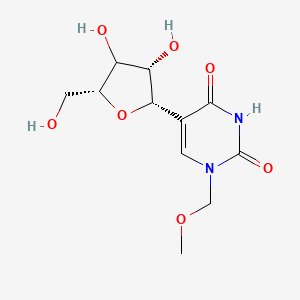
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
